2,4,5-trimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,5-trimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
2,4,5-Trimethyl-N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide and related compounds have been synthesized and structurally characterized for their potential use in drug development, particularly as antagonists in the prevention of HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
Piperidine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on iron. Their effectiveness was assessed through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Synthesis of Piperidines and Indolizidines
Research includes the synthesis of trisubstituted piperidines, which are structurally related to the subject compound. These methods contribute to the development of compounds like indolizidine alkaloids, offering insights into chemical synthesis techniques (J. Harris & A. Padwa, 2003).
Carbonic Anhydrase Inhibitors
Certain substituted pyrrolidines and piperidines with tertiary benzenesulfonamide moieties, similar in structure to the subject compound, have been identified as selective inhibitors of human carbonic anhydrase II. This finding suggests potential therapeutic applications in diseases involving carbonic anhydrase (Alexandre Le Darz et al., 2015).
Transfer Hydrogenation of Ketones
Research into catalytic processes has involved compounds like N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for the transfer hydrogenation of ketones. This area of study is crucial for advancing organic synthesis methodologies (A. Ruff et al., 2016).
Synthesis of 2,5,6-Trisubstituted Piperidines
The synthesis of 2,5,6-trisubstituted piperidines, which are structurally related to the subject compound, has been achieved through specific chemical processes, offering insights into the creation of cis-substituted products and contributing to the understanding of piperidine chemistry (J. Harris & A. Padwa, 2002).
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15-12-17(3)20(13-16(15)2)26(24,25)22-14-18-6-10-23(11-7-18)19-4-8-21-9-5-19/h4-5,8-9,12-13,18,22H,6-7,10-11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEWCCLSEBEQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.